molecular formula C25H29F2N5O3 B1242917 5-(diaminomethylideneamino)-2-[[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)-1-oxobutyl]amino]pentanoic acid methyl ester

5-(diaminomethylideneamino)-2-[[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)-1-oxobutyl]amino]pentanoic acid methyl ester

Cat. No. B1242917
M. Wt: 485.5 g/mol
InChI Key: OPNMQSFIGUSHDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(diaminomethylideneamino)-2-[[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)-1-oxobutyl]amino]pentanoic acid methyl ester is a phenylindole.

Scientific Research Applications

Scientific Research Applications:

  • Synthesis and Biological Activity

    • Methyl esters of cyclopropene and cyclopropane analogues have been synthesized to explore their inhibitory effects on mycolic acid biosynthesis, a vital component in mycobacterial cell walls. This research hints at potential antimycobacterial applications (Hartmann et al., 1994).
    • Some derivatives, like the diastereomeric mixture of 5-(6-hydroxy-2,5,7,8-tetramethyl-chroman-2-yl)-2-methyl-pentanoic acid methyl ester, isolated from soft corals, have shown significant inhibitory effects on the generation of superoxide anion by human neutrophils, suggesting antioxidant or anti-inflammatory applications (Kuan-Hua Chen et al., 2014).
  • Chemical Synthesis and Structural Analysis

    • The synthesis of methyl -substituted 4-amino methyl-4-butanolides and 5 -hydroxy-2-piperidones involves reactions with amines and subsequent hydrogenation, indicating a method for producing complex organic molecules which might have applications in material science or drug development (Stanishevskii et al., 1975).
    • The synthesis and X-ray crystal structures of new chiral enaminones and their heterocyclic derivatives provide valuable insights into the molecular structure and potential functionalities of organic compounds, which can be crucial in pharmaceutical research and material science (Lozada et al., 2007).

properties

Product Name

5-(diaminomethylideneamino)-2-[[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)-1-oxobutyl]amino]pentanoic acid methyl ester

Molecular Formula

C25H29F2N5O3

Molecular Weight

485.5 g/mol

IUPAC Name

methyl 5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate

InChI

InChI=1S/C25H29F2N5O3/c1-35-24(34)20(10-6-12-30-25(28)29)31-21(33)11-5-9-17-18-13-16(26)14-19(27)23(18)32-22(17)15-7-3-2-4-8-15/h2-4,7-8,13-14,20,32H,5-6,9-12H2,1H3,(H,31,33)(H4,28,29,30)

InChI Key

OPNMQSFIGUSHDH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCCN=C(N)N)NC(=O)CCCC1=C(NC2=C1C=C(C=C2F)F)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(diaminomethylideneamino)-2-[[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)-1-oxobutyl]amino]pentanoic acid methyl ester
Reactant of Route 2
Reactant of Route 2
5-(diaminomethylideneamino)-2-[[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)-1-oxobutyl]amino]pentanoic acid methyl ester
Reactant of Route 3
Reactant of Route 3
5-(diaminomethylideneamino)-2-[[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)-1-oxobutyl]amino]pentanoic acid methyl ester
Reactant of Route 4
Reactant of Route 4
5-(diaminomethylideneamino)-2-[[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)-1-oxobutyl]amino]pentanoic acid methyl ester
Reactant of Route 5
5-(diaminomethylideneamino)-2-[[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)-1-oxobutyl]amino]pentanoic acid methyl ester
Reactant of Route 6
Reactant of Route 6
5-(diaminomethylideneamino)-2-[[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)-1-oxobutyl]amino]pentanoic acid methyl ester

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